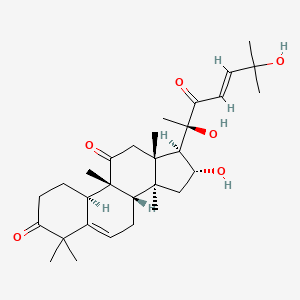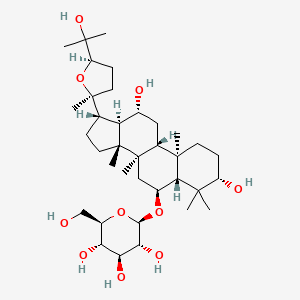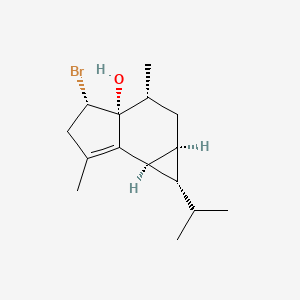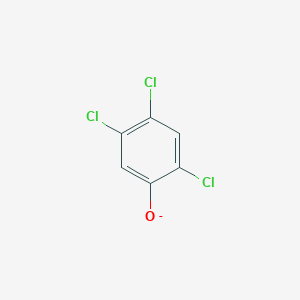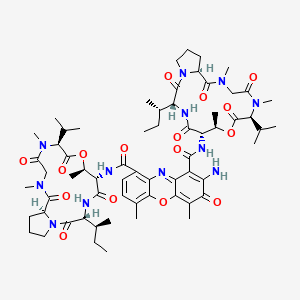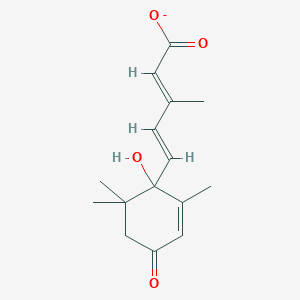
2-trans-Abscisate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-trans-abscisate is any member of the class of abscisates obtained by removal of a proton from the carboxy group of a 2-trans-abscisic acid. It is a conjugate base of a 2-trans-abscisic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Quantification :
- Netting, Milborrow, and Duffield (1982) synthesized 2-trans-abscisic acid with deuterium atoms for use as internal standards in experiments, demonstrating a method to establish the concentrations of abscisic acid and its conjugates in plant leaves (Netting, Milborrow, & Duffield, 1982).
- Terashima et al. (2023) developed a method for the chiral separation of abscisic acid, including 2-trans,4-trans-abscisic acid, using high-performance liquid chromatography (Terashima et al., 2023).
Role in Plant Development and Stress Response :
- Okamoto, Hirai, and Koshimįzu (1987) identified the 1′,4′-trans-diol of abscisic acid as a precursor of ABA in higher plants, indicating its role in plant hormone synthesis (Okamoto, Hirai, & Koshimįzu, 1987).
- Kong and von Aderkas (2007) investigated ABA utilization in different genotypes of interior spruce, highlighting the role of different ABA isomers, including 2-trans,4-trans-ABA, in embryo development (Kong & von Aderkas, 2007).
Molecular and Structural Analysis :
- Ueda and Tanaka (1977) determined the crystal and molecular structure of dl-2-cis-4-trans-abscisic acid, providing valuable information about its physical properties (Ueda & Tanaka, 1977).
- Zhang et al. (2012) reported complex structures of the abscisic acid receptor PYL3/RCAR13 with (+)-ABA, revealing unique regulatory mechanisms related to abscisic acid signaling (Zhang et al., 2012).
Physiological Effects and Applications :
- Jones and Mansfield (1972) studied the effects of abscisic acid and its esters on stomatal aperture and transpiration ratio, providing insights into its physiological impacts on plants (Jones & Mansfield, 1972).
Eigenschaften
Produktname |
2-trans-Abscisate |
|---|---|
Molekularformel |
C15H19O4- |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(2E,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+ |
InChI-Schlüssel |
JLIDBLDQVAYHNE-WEYXYWBQSA-M |
Isomerische SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate](/img/structure/B1259024.png)

![[(8S,9S,10S,13S,14S)-10-acetyloxy-7,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259026.png)
![2-[(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]pentanedioic acid](/img/structure/B1259027.png)



